osmanthuside B

描述

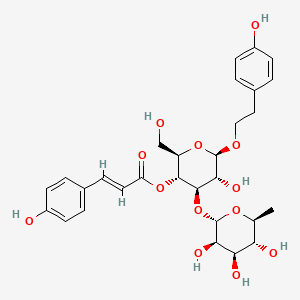

Osmanthuside B is a phenylethanoid glycoside, a type of natural compound found in various medicinal plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound is part of a larger group of phenylethanoid glycosides, which are characterized by a hydroxyphenylethyl moiety attached to a glucopyranose unit, often decorated with additional aromatic acids and sugars.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of osmanthuside B involves several key steps, including regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside. The process includes the formation of 2- and 3-O-rhamnosyl orthoester glucopyranosides, followed by their rearrangement and selective removal of acetyl and allyl groups. This synthetic route has been shown to yield this compound with an overall efficiency of approximately 22% .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. By utilizing engineered strains of Escherichia coli, researchers have successfully produced this compound along with other related compounds. This method leverages the metabolic pathways of microorganisms to achieve sustainable and scalable production .

化学反应分析

Biosynthetic Hydroxylation to Verbascoside

Osmanthuside B serves as a direct precursor in the biosynthesis of verbascoside through hydroxylation reactions. The CYP98 hydroxylase (OBH) catalyzes meta-hydroxylation of both the p-coumaroyl and tyrosol moieties in this compound .

Key Data:

Glycosylation Reactions

This compound undergoes sequential glycosylation to form complex derivatives:

-

Rhamnosylation : UGT79G7 (osmanthuside A 1,3-rhamnosyltransferase) adds a rhamnose unit to osmanthuside A, forming this compound .

-

Extended Glycosylation : UGT79A19 further elongates the sugar chain of this compound via 1,4-rhamnosylation to produce ligupurpuroside B .

Enzymatic Comparison:

| Enzyme | Reaction | Product | Organism Studied |

|---|---|---|---|

| UGT79G7 | 1,3-Rhamnosylation | This compound | Ligustrum robustum |

| UGT79A19 | 1,4-Rhamnosylation | Ligupurpuroside B | Ligustrum robustum |

Processing-Induced Acyl Migration

Thermal processing (e.g., in traditional medicine preparation) induces structural isomerization:

-

4'-O-Caffeoyl to 6'-O-Caffeoyl Shift : this compound decreases in processed Cistanche tubulosa, while isoacteoside (6'-O-caffeoyl isomer) increases .

-

Mechanism : Heat facilitates acyl migration from the 4' to 6' position on the glucopyranosyl moiety .

Impact of Processing on Phenylethanoid Glycosides :

| Compound | Raw Material (Concentration) | Processed Material (Concentration) |

|---|---|---|

| This compound | High | Significant decrease |

| Isoacteoside | Low | Marked increase |

In Vivo Metabolic Reactions

In rat models, this compound undergoes phase II metabolism:

-

Glucuronidation : Addition of glucuronic acid to hydroxyl groups.

-

Sulfation : Attachment of sulfate groups to enhance solubility .

Metabolite Profile :

| Matrix | Prototype Components | Metabolites Identified |

|---|---|---|

| Plasma | 10 | 22 |

| Feces | 10 | 12 |

| Urine | 10 | 10 |

Stability and Rearrangement

This compound exhibits greater stability than its precursor, osmanthuside A, due to steric hindrance from the 3-O-rhamnose group, which prevents spontaneous acyl migration .

科学研究应用

Pharmacological Applications

Osmanthuside B has garnered attention for its diverse pharmacological properties. Recent studies indicate its potential in the following areas:

- Anticancer Activity : Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer types, suggesting its role as a potential chemotherapeutic agent .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Properties : this compound has been identified as having anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases. Its mechanism involves modulation of inflammatory pathways and cytokine production .

Biosynthesis Pathways

Understanding the biosynthesis of this compound is crucial for enhancing its production in plants or through synthetic biology approaches. The compound is synthesized via a series of enzymatic reactions involving acyltransferases. Research has proposed a biosynthetic pathway that includes:

- Conversion of phenolic precursors into this compound through acylation reactions.

- Involvement of specific enzymes such as BAHD acyltransferases .

This pathway not only elucidates how this compound is formed but also opens avenues for biotechnological applications where engineered microorganisms could produce this compound at scale.

Case Study 1: Anticancer Research

A study published in 2023 explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This research supports further investigation into its use as a natural anticancer agent .

Case Study 2: Neuroprotection

In a 2022 study focusing on neuroprotection, researchers administered this compound to a mouse model of Alzheimer's disease. The findings showed that this compound improved cognitive function and reduced amyloid plaque deposition in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Potential in Functional Foods

This compound's health benefits extend to its application in functional foods. Its antioxidant properties make it an attractive ingredient for food products aimed at enhancing health and preventing diseases. Research indicates that incorporating this compound into dietary supplements could provide protective effects against oxidative stress-related conditions .

Summary Table of Applications

作用机制

Osmanthuside B exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system. This inhibition is believed to contribute to its neuroprotective effects. Additionally, this compound modulates various signaling pathways involved in inflammation and oxidative stress, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

相似化合物的比较

- Echinacoside

- Acteoside

- Isoacteoside

- Tubuloside A

- 2’-Acetylacteoside

Comparison: Osmanthuside B shares structural similarities with other phenylethanoid glycosides, such as echinacoside and acteoside. it is unique in its specific arrangement of hydroxyphenylethyl and glucopyranose units, which confer distinct biological activities. For instance, this compound has been shown to possess stronger acetylcholinesterase inhibitory activity compared to some of its analogs, making it particularly valuable in neuroprotective research .

生物活性

Osmanthuside B, a phenylethanoid glycoside (PhG), has garnered attention for its diverse biological activities. This compound is primarily derived from plants such as Ligustrum expansum and Scutellaria scandens. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and belongs to the class of cinnamate esters. Its structure contributes to its various biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

- Trolox Equivalent Antioxidant Capacity (TEAC) : Studies have measured the antioxidant capacity of this compound using TEAC assays, demonstrating its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

this compound has been shown to inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation. This activity is particularly relevant in conditions characterized by chronic inflammation.

3. Enzyme Inhibition

Research has highlighted this compound's ability to inhibit trypsin activity, indicating potential applications in therapeutic contexts where protease inhibition is beneficial . The efficacy of this compound as an enzyme inhibitor is noted to be lower than that of other compounds like acteoside but still significant.

4. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been linked to the protection of neuronal cells against oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Inhibition of Inflammatory Pathways : this compound modulates signaling pathways associated with inflammation, leading to decreased expression of inflammatory mediators.

- Enzyme Interaction : By binding to specific enzymes such as trypsin, this compound alters their activity, which can be beneficial in various therapeutic applications.

Case Studies and Experimental Data

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTREKIVGSNQRM-DQHNYDBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317181 | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94492-23-6 | |

| Record name | Osmanthuside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmanthuside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。